4-(Methoxymethyl)cyclohexan-1-one
Overview
Description
4-(Methoxymethyl)cyclohexan-1-one is a cyclic ketone with the molecular formula C8H14O2. This compound is known for its unique chemical structure and potential biological activity, making it a subject of interest in various fields of research, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)cyclohexan-1-one can be achieved through several methods. One practical route involves the use of inexpensive starting materials and readily attainable reaction conditions. The overall transformation can be achieved via NaOH-mediated aldol condensation, ethylene glycol protection of the ketone group in the presence of HC(OEt)3/concd HCl, saturation of the C=C bond and the benzene ring with Al−Ni alloy in aqueous KOH, and oxidation of the intermediate cyclohexanol with aqueous NaClO/TEMPO/KBr .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The scalability of these methods ensures the availability of the compound for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)cyclohexan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and sodium hypochlorite (NaClO).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or esters, while reduction typically produces alcohols.
Scientific Research Applications
4-(Methoxymethyl)cyclohexan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with a similar cyclohexane ring structure but lacking the methoxymethyl group.
4-Methylcyclohexanone: Similar to 4-(Methoxymethyl)cyclohexan-1-one but with a methyl group instead of a methoxymethyl group.
4-Hydroxycyclohexanone: Contains a hydroxyl group instead of a methoxymethyl group.
Uniqueness
This compound is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous.
Properties
IUPAC Name |
4-(methoxymethyl)cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-10-6-7-2-4-8(9)5-3-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQOQSYRJHFQHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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